8-[2-(4-methylphenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(4-methylphenoxy)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a 4-methylphenoxy group and an ethoxy group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-methylphenoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 4-methylphenoxyethanol intermediate: This can be achieved by reacting 4-methylphenol with ethylene oxide under basic conditions.
Etherification: The 4-methylphenoxyethanol is then reacted with 8-hydroxyquinoline in the presence of a suitable base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-methylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in materials science and catalysis.
Biology: This compound has shown potential as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with metals.
Medicine: Quinolines, in general, have been investigated for their antimicrobial, antiviral, and anticancer properties. 8-[2-(4-methylphenoxy)ethoxy]quinoline may exhibit similar bioactivities.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[2-(4-methylphenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with metal ions, forming stable complexes that can interfere with metal-dependent enzymes and processes.
Properties
IUPAC Name |
8-[2-(4-methylphenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-14-7-9-16(10-8-14)20-12-13-21-17-6-2-4-15-5-3-11-19-18(15)17/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSDLMRFCYYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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